1-(2,4-Dinitrophenyl)-4-phenylpiperidine
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Overview
Description
1-(2,4-Dinitrophenyl)-4-phenylpiperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-4-phenylpiperidine typically involves the reaction of 2,4-dinitrochlorobenzene with phenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with nitro groups converted to amino groups.
Substitution: Substituted derivatives with different functional groups replacing the nitro groups.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-4-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-phenylpiperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include oxidative phosphorylation, signal transduction, and metabolic processes.
Comparison with Similar Compounds
2,4-Dinitrophenol: An uncoupler of oxidative phosphorylation with similar nitro groups.
Phenylpiperidine: A simpler analog without the dinitrophenyl substitution.
4-Phenylpiperidine: Another analog with a different substitution pattern.
Uniqueness: 1-(2,4-Dinitrophenyl)-4-phenylpiperidine is unique due to the presence of both the 2,4-dinitrophenyl and phenyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHJBJMACUQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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